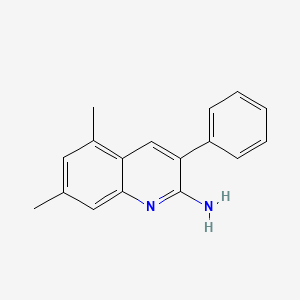

5,7-Dimethyl-3-phenylquinolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

948292-42-0 |

|---|---|

Molecular Formula |

C17H16N2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

5,7-dimethyl-3-phenylquinolin-2-amine |

InChI |

InChI=1S/C17H16N2/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-11/h3-10H,1-2H3,(H2,18,19) |

InChI Key |

BBNFHTSKQBMNPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)N)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 5,7 Dimethyl 3 Phenylquinolin 2 Amine

Established Synthetic Pathways for Substituted Quinoline-2-amine Derivatives

The synthesis of the quinoline (B57606) scaffold is well-established, with several classic named reactions providing routes to a wide variety of derivatives. These methods, often developed in the late 19th century, form the basis for many modern synthetic approaches.

Condensation Reactions and Heterocycle Annulation Strategies

Condensation reactions are fundamental to quinoline synthesis, typically involving the formation of a new six-membered heterocyclic ring through carbon-carbon and carbon-nitrogen bond formation.

The Friedländer Annulation is one of the most direct and versatile methods for synthesizing substituted quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile. For the synthesis of 2-aminoquinoline (B145021) derivatives specifically, a common and highly effective variation involves the reaction of a 2-aminoaryl ketone with a nitrile possessing an α-methylene group, such as benzyl (B1604629) cyanide. This approach is typically catalyzed by a base, like potassium hydroxide (B78521), or an acid.

Another significant strategy is the Combes quinoline synthesis , which utilizes the condensation of an aniline (B41778) with a β-diketone under acidic conditions. The reaction proceeds through a Schiff base intermediate, which then undergoes acid-catalyzed ring closure and dehydration to yield a 2,4-disubstituted quinoline. While powerful, this method is less direct for synthesizing 2-aminoquinolines compared to modified Friedländer approaches.

Other classical methods include the Doebner-von Miller reaction , which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, and the Skraup synthesis , a reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent. These methods are generally used for producing the core quinoline structure and may require further functionalization to yield specific derivatives like 2-aminoquinolines.

Exploration of Precursor Selection and Chemical Reactivity in Quinoline Synthesis

The selection of appropriate precursors is critical for the successful synthesis of a specifically substituted quinoline like 5,7-Dimethyl-3-phenylquinolin-2-amine. Based on the highly efficient Friedländer-type synthesis, the logical precursors would be:

2-Amino-4,6-dimethylacetophenone : This precursor provides the aniline ring with the two methyl groups at the desired positions (5 and 7 on the final quinoline ring) and the ketone carbonyl group that will form part of the new heterocyclic ring.

Phenylacetonitrile (B145931) (Benzyl cyanide) : This molecule provides the remaining two carbons and the nitrogen atom for the pyridine (B92270) ring of the quinoline system. The phenyl group at the α-position of the nitrile becomes the 3-phenyl substituent, and the nitrile group itself is converted into the 2-amino group.

The chemical reactivity of these precursors is key to the reaction's success. The reaction is typically initiated by a base, which deprotonates the α-methylene group of phenylacetonitrile, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 2-amino-4,6-dimethylacetophenone in an aldol-type condensation. The resulting intermediate undergoes cyclization and dehydration, driven by the formation of the stable aromatic quinoline ring system. The intramolecular attack of the aniline nitrogen onto the nitrile group, followed by tautomerization, ultimately forms the exocyclic amino group at the C2 position.

Development of Novel and Efficient Synthetic Routes for this compound

While classical methods are robust, modern organic synthesis emphasizes the development of more efficient, sustainable, and environmentally benign processes.

Design and Implementation of Green Chemistry Approaches in Synthesis

Green chemistry principles have been increasingly applied to quinoline synthesis to reduce waste, minimize energy consumption, and avoid hazardous reagents. Key strategies include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally friendly options like water, ethanol, or ionic liquids has been a major focus. Some reactions have been developed to proceed efficiently in water or ethanol-water mixtures.

Microwave and Ultrasound Irradiation : The use of microwave or ultrasound energy can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating.

Catalyst-Free and Solvent-Free Conditions : In some cases, reactions can be performed under solvent-free conditions by heating a mixture of the reactants, which aligns with green chemistry goals by eliminating solvent waste entirely.

| Green Methodology | Typical Conditions | Advantages |

| Microwave-Assisted Synthesis | p-Toluenesulfonic acid (p-TSA), solvent-free or in ethanol | Rapid reaction times (minutes vs. hours), improved yields, high regioselectivity. |

| Ultrasound Irradiation | Water as solvent, Zn-dust | Shorter reaction times, easy product isolation, good to excellent yields. |

| Use of Green Solvents | Ethanol, Water, Ionic Liquids, PEG | Reduced environmental impact, potential for catalyst recycling, biodegradability. |

| One-Pot Multicomponent Reactions | Various catalysts (e.g., p-TSA) in water | High atom economy, procedural simplicity, reduced waste from intermediate purification steps. |

Catalytic Strategies for Enhanced Yield, Selectivity, and Sustainability

Catalysis is paramount in modern organic synthesis for improving reaction efficiency and sustainability. A wide range of catalysts have been employed for quinoline synthesis.

Acid and Base Catalysis : Simple Brønsted acids (e.g., p-toluenesulfonic acid) and bases (e.g., piperidine, KOH) remain effective for classical syntheses like the Friedländer and Combes reactions. Lewis acids such as zinc trifluoromethanesulfonate (B1224126) and neodymium(III) nitrate (B79036) have also been shown to be efficient catalysts.

Metal Catalysis : Transition metals are widely used to catalyze novel pathways to quinolines. Copper(I) iodide (CuI), in cooperation with a secondary amine like pyrrolidine, can efficiently catalyze the synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. Other metals, including palladium, rhodium, ruthenium, cobalt, and manganese, have been used in reactions involving C-H activation, annulation, and dehydrogenative coupling to construct the quinoline core. For instance, ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation offers a modern route to substituted quinolines.

Organocatalysis : The use of small organic molecules as catalysts has gained traction. Prolinamide derivatives derived from BINAM have been used as organocatalysts for enantioselective Friedländer reactions under solvent-free conditions.

| Catalyst System | Reaction Type | Precursors | Key Advantages |

| p-Toluenesulfonic acid (p-TSA) | Friedländer Annulation | 2-Aminoaryl ketones, active methylene (B1212753) compounds | Efficient, low cost, effective under solvent-free conditions. |

| **Iodine (I₂) ** | Friedländer Annulation | 2-Aminoaryl ketones, active methylene compounds | Mild conditions, high efficiency, metal-free. |

| CuI / Pyrrolidine | Addition/Cycloisomerization | 2-Aminobenzaldehydes, terminal alkynes | Cooperative catalysis, high efficiency for 2-substituted quinolines. |

| Ruthenium Complexes | Annulation | Enaminones, anthranils | Access to substituted quinolines via aza-Michael addition. |

| Cobalt Complexes | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, ketones | Environmentally benign, one-pot synthesis, good yields. |

Elucidation of Reaction Mechanisms in the Formation of this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. For the most plausible synthesis of this compound via a base-catalyzed Friedländer-type reaction, the mechanism proceeds through several distinct steps:

Enolate Formation : A base (e.g., hydroxide or alkoxide) abstracts an acidic α-proton from phenylacetonitrile to form a resonance-stabilized carbanion (enolate).

Aldol-Type Condensation : The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2-amino-4,6-dimethylacetophenone. This forms a β-hydroxy nitrile intermediate.

Dehydration : The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield a conjugated α,β-unsaturated nitrile, specifically (Z)-3-(2-amino-4,6-dimethylphenyl)-2-phenylacrylonitrile.

Intramolecular Cyclization and Tautomerization : The amino group of the aniline moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This ring-closing step is followed by a tautomerization of the resulting imine to form the stable, aromatic this compound product.

Alternative mechanisms exist for other synthetic routes. For example, the Combes synthesis mechanism involves the initial formation of a Schiff base or enamine, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation) onto the aniline ring, and subsequent dehydration to form the quinoline. The mechanisms for reactions like the Doebner-von Miller synthesis are more complex and have been a subject of debate, with some studies suggesting a fragmentation-recombination pathway.

Mechanistic Investigations through Intermediate Isolation and Trapping

The transient nature of reaction intermediates makes their direct observation challenging. However, their existence can often be inferred and studied through isolation and trapping experiments. These techniques are crucial for distinguishing between proposed reaction pathways.

Intermediate Isolation: In some cases, reaction conditions can be modified to favor the accumulation and isolation of a key intermediate. For instance, by conducting the reaction at a lower temperature or for a shorter duration, it might be possible to isolate the initial aldol (B89426) adduct or the Schiff base intermediate in the synthesis of quinolines. The characterization of this isolated intermediate using spectroscopic methods such as NMR, IR, and mass spectrometry would provide direct evidence for its role in the reaction mechanism.

Intermediate Trapping: When an intermediate is too reactive to be isolated, it can often be "trapped" by introducing a reagent that selectively reacts with it to form a stable, characterizable product. For example, a suspected enamine intermediate, which is proposed in some quinoline syntheses, could potentially be trapped by a suitable electrophile. researchgate.net Radical trapping experiments using agents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can also be employed to determine if a reaction proceeds via a radical pathway, as has been demonstrated in some visible-light-induced quinoline syntheses. acs.orgacs.org

| Technique | Description | Potential Application in the Synthesis of this compound |

| Low-Temperature Reaction | Running the reaction at reduced temperatures to slow down subsequent steps and allow for the accumulation of an early intermediate. | Could potentially allow for the isolation and characterization of the initial aldol adduct or Schiff base. |

| Short Reaction Times | Quenching the reaction after a short period to capture early-stage intermediates before they are consumed. | Similar to low-temperature reactions, this could enable the identification of initial condensation products. |

| Spectroscopic Monitoring | Utilizing in-situ spectroscopic techniques like NMR or IR to observe the formation and disappearance of transient species during the reaction. | Could provide real-time data on the concentrations of intermediates, helping to elucidate the reaction kinetics. |

| Radical Trapping | The addition of a radical scavenger (e.g., TEMPO) to the reaction mixture to determine if radical intermediates are involved. | While less common for classic Friedländer syntheses, it would be relevant if alternative, photochemically-induced synthetic routes are explored. acs.orgacs.org |

Computational Chemistry Approaches for Understanding Reaction Energetics and Transition States

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights into aspects that are difficult or impossible to study experimentally. researchgate.net Density Functional Theory (DFT) is a commonly employed method for these investigations. nih.gov

Transition State Analysis: The identification and characterization of transition state structures are crucial for understanding how a reaction occurs. Computational methods can predict the geometry of transition states, which can then be analyzed to understand the bonding changes that occur during the conversion from reactant to product. scilit.com Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency). scilit.com Furthermore, analyzing the molecular orbitals involved in the transition state can provide insights into the electronic nature of the reaction. acs.org

| Computational Method | Information Gained | Relevance to this compound Synthesis |

| Density Functional Theory (DFT) | Optimized geometries of reactants, intermediates, transition states, and products. Calculation of reaction energies and activation barriers. nih.govnih.gov | Can be used to map out the potential energy surface for the proposed synthetic routes and determine the most likely reaction pathway. |

| Transition State Search Algorithms | Identification of the lowest energy pathways between reactants and products. | Essential for locating the transition state structures that govern the reaction rate. |

| Frequency Calculations | Confirmation of stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states). scilit.com | Confirms the nature of the calculated structures on the potential energy surface. |

| Molecular Orbital (MO) Analysis | Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic interactions. acs.org | Provides insight into the nucleophilic and electrophilic sites of the reacting molecules and how they interact in the transition state. |

By combining experimental techniques like intermediate isolation and trapping with computational studies, a comprehensive understanding of the reaction mechanism for the synthesis of this compound can be achieved. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.

Scientific Focus on this compound Remains Undocumented in Public Research

A comprehensive review of publicly available scientific literature reveals a significant lack of specific research data on the chemical compound this compound. Despite its defined chemical structure, dedicated studies exploring its molecular design, structure-activity relationships (SAR), and computational analysis are not presently available in indexed scientific databases.

The specific exploration of a chemical entity's biological activity and its relationship to its molecular structure is a cornerstone of modern drug discovery and medicinal chemistry. This process typically involves the synthesis of a series of related compounds, or analogs, to understand how modifications to the core chemical scaffold impact its biological effects. Such studies are crucial for identifying the key features of a molecule responsible for its activity, known as pharmacophoric features.

Further quantitative analysis, through Quantitative Structure-Activity Relationship (QSAR) modeling, allows researchers to develop mathematical models that predict the biological activity of new, unsynthesized compounds. These predictive models are invaluable for prioritizing synthetic efforts and designing more potent and selective molecules.

Advanced computational chemistry techniques, including molecular docking and molecular dynamics simulations, provide deeper insights into how a compound might interact with biological targets at a molecular level. These in silico methods are instrumental in understanding the potential mechanism of action and in refining the design of new analogs.

However, for this compound, there is no readily available research detailing these critical aspects. While the broader class of quinoline derivatives has been extensively studied for various therapeutic applications, the specific substitution pattern of two methyl groups at the 5 and 7 positions, a phenyl group at the 3 position, and an amine group at the 2 position of the quinoline core has not been the subject of published SAR, QSAR, or advanced computational investigations.

The absence of such dedicated research means that the following key areas of understanding for this compound remain unexplored:

Structure-Activity Relationship (SAR) Studies: There are no published studies on how structural modifications to the this compound scaffold affect its biological activity.

Pharmacophoric Features: The key chemical features of this specific molecule that would be essential for any biological activity have not been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No predictive QSAR models have been developed for the potency or selectivity of this compound derivatives.

Advanced Computational Chemistry Investigations: There is a lack of published computational studies, such as molecular docking or dynamic simulations, that would shed light on its potential interactions with biological targets.

Consequently, a detailed and scientifically accurate article adhering to the requested outline on the molecular design, structure-activity relationships, and computational analysis solely focused on this compound and its analogs cannot be generated at this time. The foundational scientific data required to populate such an article is not present in the current body of scientific literature. Further research would be necessary to elucidate the specific chemical and biological properties of this compound.

Molecular Design, Structure Activity Relationships, and Computational Analysis of 5,7 Dimethyl 3 Phenylquinolin 2 Amine Analogs

Advanced Computational Chemistry Investigations of 5,7-Dimethyl-3-phenylquinolin-2-amine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in understanding the binding affinity and interaction patterns of novel compounds. nih.gov For quinoline (B57606) derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating the structural basis of their activity. nih.gov

In a typical molecular docking workflow, the three-dimensional structures of the ligand (e.g., a this compound analog) and the target protein are prepared. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For instance, studies on various quinoline derivatives have identified interactions with key amino acid residues in the active sites of enzymes like reverse transcriptase and various kinases. nih.govconnectjournals.com These interactions are critical for the biological activity of the compounds. The insights gained from molecular docking studies guide the rational design of new analogs with improved binding affinities and specificities. mdpi.com

| Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analog A | Protein Kinase | -9.8 | LYS78, GLU95, LEU150 | Hydrogen Bond, Hydrophobic |

| Analog B | Reverse Transcriptase | -10.5 | TYR181, LYS103, PRO236 | Pi-Pi Stacking, Hydrogen Bond |

| Analog C | Topoisomerase II | -8.9 | ASP479, ARG487, GLY488 | Electrostatic, Hydrogen Bond |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It provides valuable information about a compound's electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. pku.edu.cn These properties are intrinsically linked to the molecule's reactivity and its ability to interact with biological targets. mdpi.com

For quinoline derivatives, DFT calculations can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding their metabolic fate and potential for covalent interactions with target proteins. nih.gov The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate various molecular descriptors that are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of compounds with their biological activities. nih.gov

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

| Electrostatic Potential | -0.05 to +0.05 a.u. | Regions of positive and negative charge |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Modes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide a detailed picture of how a ligand interacts with its target protein, including the flexibility of both the ligand and the protein.

For analogs of this compound, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. mdpi.com These simulations can reveal how the ligand and protein adapt to each other's presence, and can identify stable binding modes that may not be apparent from static docking poses.

Key parameters that can be extracted from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Additionally, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target.

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation |

| Ligand RMSD | 1.5 Å | Stability of the ligand's position in the binding site |

| Protein RMSD | 2.0 Å | Overall stability of the protein structure |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Strength of the ligand-protein interaction |

| Number of Hydrogen Bonds | 3 (average) | Persistence of key hydrogen bond interactions |

In Vitro Biological Activity Profiling and Molecular Mechanisms of 5,7 Dimethyl 3 Phenylquinolin 2 Amine

Investigation of Broad-Spectrum Biological Activities of 5,7-Dimethyl-3-phenylquinolin-2-amine

The quinoline (B57606) scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities. nih.gov The specific analogue, this compound, is of interest due to the potential for synergistic or unique activities arising from its particular substitution pattern.

Antimicrobial Activity: Antibacterial, Antifungal, and Antiviral Potential

Quinoline derivatives are recognized for their significant antimicrobial properties. nih.gov

Antibacterial Activity: The antibacterial efficacy of various quinoline derivatives has been well-documented. For instance, certain 2-aminoquinoline (B145021) derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for many quinoline-based antibacterial agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. While specific studies on this compound are not extensively detailed in the provided search results, the general activity of the quinoline class suggests its potential in this area.

Antifungal Activity: The antifungal potential of quinoline derivatives has also been explored. Some studies have reported the synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues and their evaluation for antifungal activity. nih.govresearchgate.net These findings indicate that the quinoline scaffold can be a promising starting point for the development of novel antifungal agents.

Antiviral Activity: The antiviral properties of quinoline derivatives have been investigated against a range of viruses. nih.gov For example, some quinoline compounds have been screened for their ability to inhibit the replication of Zika virus (ZIKV). nih.gov The mechanisms of antiviral action can vary, from inhibiting viral entry and replication to modulating host immune responses.

Antiparasitic Activity: Antimalarial, Antitubercular, and Antileishmanial Efficacy

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine. nih.gov This has spurred research into the broader antiparasitic potential of quinoline derivatives.

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery. mdpi.com Derivatives of this class are known to interfere with heme detoxification in the malaria parasite, leading to the accumulation of toxic heme and parasite death. mdpi.com While specific data for this compound is not available, its structural similarity to known antimalarials suggests it may possess activity against Plasmodium falciparum.

Antitubercular Activity: Quinoline derivatives have emerged as promising candidates in the search for new antitubercular agents to combat drug-resistant Mycobacterium tuberculosis. nih.govresearchgate.net Some synthesized quinoline compounds have shown significant in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov The potential mechanisms of action include targeting enzymes essential for mycobacterial survival.

Antileishmanial Efficacy: Leishmaniasis is another parasitic disease where quinoline derivatives have shown promise. nih.govsemanticscholar.orgresearchgate.net Studies on various styrylquinoline and 2-substituted quinoline compounds have demonstrated in vitro activity against different Leishmania species. nih.govsemanticscholar.org The proposed mechanisms of action include the induction of apoptosis in the parasite. nih.gov

Anticancer Activity: Mechanisms of Cytotoxicity and Cell Line Specificity

The cytotoxic effects of quinoline derivatives against various cancer cell lines have been a significant area of research.

Mechanisms of Cytotoxicity: Nitrogenous heterocyclic compounds, including quinolines, can exert their anticancer effects through various mechanisms. nih.gov One established mechanism is the inhibition of tubulin polymerization, which disrupts microtubule function, leading to cell cycle arrest and apoptosis. nih.gov Other potential mechanisms include the inhibition of key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR pathway. nih.gov

Cell Line Specificity: The antiproliferative activities of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been evaluated against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and ovarian (A2780) cancer cell lines, showing IC50 values in the micromolar range. nih.gov Similarly, substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-ones have demonstrated significant cytotoxicity against various human tumor cell lines. nih.gov

| Quinoline Derivative Class | Cancer Cell Lines Tested | Observed Activity |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | Breast (MCF-7, MDA-MB-231), Cervical (HeLa, SiHa), Ovarian (A2780) | Antiproliferative IC50 values in the micromolar range. nih.gov |

| Substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-ones | Panel of human tumor cell lines | Significant cytotoxic activity with GI50 values in the micromolar range. nih.gov |

Anti-inflammatory and Analgesic Properties

Quinoline nuclei are known to be associated with anti-inflammatory and analgesic activities. nih.gov While specific studies focusing solely on the anti-inflammatory and analgesic properties of this compound were not prominent in the search results, the general characteristic of the quinoline class suggests this potential. The mechanisms for these effects often involve the inhibition of pro-inflammatory enzymes and cytokines.

Other Emerging Pharmacological Applications

The versatility of the quinoline scaffold continues to lead to the exploration of new pharmacological applications. These include potential uses as inhibitors of various enzymes and as ligands for different receptors, though specific emerging applications for this compound require further dedicated research.

Elucidation of Specific Molecular Targets and Mechanisms of Action

Understanding the specific molecular targets is crucial for the rational design of more potent and selective quinoline-based therapeutic agents. For many quinoline derivatives, the precise molecular targets are still under investigation, but several key mechanisms have been proposed based on studies of related compounds.

As previously mentioned, in the context of antibacterial activity , a primary target for many quinoline compounds is bacterial DNA gyrase and topoisomerase IV.

For antiparasitic activity , particularly antimalarial action, the inhibition of hemozoin formation in the parasite's food vacuole is a well-established mechanism for 4-aminoquinolines. mdpi.com In antitubercular research, molecular docking studies have suggested that some quinoline derivatives could act as inhibitors of KatG, a catalase-peroxidase enzyme in Mycobacterium tuberculosis. nih.gov

In the realm of anticancer activity , the inhibition of tubulin polymerization is a key mechanism for some nitrogenous heterocyclic compounds. nih.gov This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Computational studies and docking simulations have been used to predict the binding modes of such compounds to tubulin. nih.gov Additionally, the targeting of G-quadruplexes, which are non-canonical nucleic acid structures found in telomeres and oncogene promoter regions, has been identified as a potential anticancer mechanism for certain quinoline derivatives. nih.gov

| Biological Activity | Potential Molecular Target/Mechanism |

| Antibacterial | DNA gyrase, Topoisomerase IV |

| Antimalarial | Inhibition of hemozoin formation |

| Antitubercular | KatG enzyme inhibition nih.gov |

| Anticancer | Tubulin polymerization inhibition nih.gov, G-quadruplex stabilization nih.gov |

Inhibition of Protein Kinases and Associated Signal Transduction Pathways

The quinoline scaffold is a recognized pharmacophore in the development of protein kinase inhibitors, which are crucial regulators of cellular signal transduction. Aberrant kinase activity is a hallmark of many diseases, including cancer. Research into structurally related 2-phenylquinoline (B181262) derivatives has identified potent inhibitory activity against key kinases. For instance, novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines have been shown to be potent inhibitors of the insulin-like growth factor-I receptor (IGF-IR), a receptor tyrosine kinase. nih.gov Inhibition of IGF-IR and its downstream signaling pathways was observed in cellular assays. nih.gov

Furthermore, compounds with related heterocyclic systems, such as thiazolo[4,5-h]quinazolin-8-amines, have been developed as highly potent, low-nanomolar inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. researchgate.net These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. researchgate.net Docking studies on other quinoline-based compounds have also explored their binding potential within the ATP-binding site of kinases like the p38 mitogen-activated protein kinase (MAPK), suggesting a potential mechanism for anti-inflammatory effects. researchgate.net While direct data on this compound is limited, the broader class of quinoline and related heterocyclic compounds demonstrates significant potential as inhibitors of various protein kinases, thereby modulating critical signal transduction pathways. nih.govnih.gov

Table 1: Kinase Inhibition Profile of Structurally Related Compounds This table is representative of activities found in related chemical scaffolds, as direct data for this compound is not specified in the provided results.

| Compound Class | Target Kinase(s) | Observed Effect |

|---|---|---|

| 2-Phenylquinolin-7-yl-imidazo[1,5-a]pyrazines | IGF-IR | Inhibition of autophosphorylation and downstream signaling nih.gov |

| Thiazolo[4,5-h]quinazolin-8-amines | CDK2, CDK9 | Low nanomolar inhibition, cell cycle arrest, apoptosis researchgate.net |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | Nanomolar inhibition nih.gov |

Modulation of Tubulin Assembly and Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport, making them a key target for anticancer agents. nih.gov The ability of small molecules to interfere with tubulin polymerization or depolymerization can halt the cell cycle and induce apoptosis. While direct studies on this compound are not detailed, related heterocyclic structures have shown significant activity as microtubule inhibitors.

Specifically, research on 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines, which share a disubstituted amine-bearing heterocyclic core, has demonstrated potent microtubule inhibition. nih.gov These compounds were found to cause cytotoxicity in tumor cell lines with GI₅₀ values in the nanomolar to low micromolar range, consistent with an antimitotic mechanism of action. nih.gov The general mechanism for such agents often involves binding to tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest. nih.gov

Investigations into Enzyme Inhibition Profiles and Kinetic Characterization

Beyond protein kinases, quinoline-based structures have been investigated as inhibitors of other critical enzymes. A notable example comes from studies on quinoxaline (B1680401) derivatives, which are structurally analogous to quinolines. A series of 5,7-diamino-3-phenyl-quinoxalin-2-yl derivatives were designed and evaluated for anti-folate activity. nih.gov Several of these compounds exhibited potent cytotoxic effects against cancer cell lines, with activities comparable to or better than the established dihydrofolate reductase (DHFR) inhibitor, Methotrexate. nih.gov

Docking studies of these active compounds within the binding site of human DHFR (hDHFR) helped to elucidate their mode of binding. nih.gov The inhibition of DHFR disrupts the synthesis of essential precursors for DNA replication, leading to cell death. The kinetic characterization of enzyme inhibition, such as determining the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), is crucial for understanding the inhibitor's mechanism and potency. nih.gov While specific kinetic data for this compound is not available, the activity of these related compounds highlights the potential for this chemical scaffold to target essential metabolic enzymes.

Receptor Binding Studies and Allosteric Modulation

The quinoline nucleus is a versatile scaffold for targeting various receptors in the central nervous system and periphery. Studies on different 3-phenylquinoline (B3031154) derivatives have revealed antagonist activity at serotonin (B10506) 5-HT₃ receptors. acs.org The 5-HT₃ receptor is a ligand-gated ion channel involved in processes such as emesis and gut motility. For example, 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and its analogs were synthesized and shown to have 5-hydroxytryptamine antagonist activity. acs.org

Similarly, a series of 4-hydroxy-3-quinolinecarboxylic acid derivatives were designed as potent 5-HT₃ receptor antagonists, with some analogs exhibiting high binding affinity (Kᵢ values in the nanomolar range). nih.gov These studies underscore the capacity of the quinoline framework to interact with specific receptor binding pockets. While these examples are not this compound, they demonstrate the principle that substitutions on the quinoline and phenyl rings can be tailored to achieve high-affinity binding to specific receptor subtypes.

Interactions with Nucleic Acids (DNA/RNA) and Cellular Processes

The planar aromatic structure of the quinoline ring system makes it a candidate for intercalation between the base pairs of DNA. This non-covalent mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects. Research on 2-phenylquinoline-8-carboxamides has established this class of compounds as minimal DNA-intercalating antitumor agents. acs.org Their ability to bind to DNA is a key aspect of their mechanism of action, leading to activity in solid tumor models. acs.org Although the specific compound this compound has not been explicitly studied for this activity, the foundational 2-phenylquinoline structure is known to possess DNA-binding capabilities, suggesting a potential mechanism for its biological effects.

Future Research Directions and Therapeutic Prospects of 5,7 Dimethyl 3 Phenylquinolin 2 Amine Scaffolds

Design and Synthesis of Novel 5,7-Dimethyl-3-phenylquinolin-2-amine Derivatives with Enhanced Potency and Selectivity

The advancement of the this compound scaffold as a therapeutic candidate hinges on the strategic design and synthesis of derivatives with superior potency and target selectivity. The versatility of the quinoline (B57606) core allows for extensive modification, making it a privileged structure for researchers. orientjchem.org Established synthetic methodologies for quinoline synthesis, such as the Friedländer synthesis, which involves the condensation of an aromatic amine with a β-ketoester, provide a reliable foundation for generating a diverse library of analogues. orientjchem.orgresearchgate.net

Future synthetic strategies will focus on introducing a variety of substituents at key positions on the quinoline and phenyl rings to modulate the compound's physicochemical and pharmacological properties. For instance, incorporating fluorine atoms can improve metabolic stability and potency. acs.org Structure-activity relationship (SAR) studies are crucial to identify the structural features responsible for desired biological effects. orientjchem.org By systematically altering functional groups, researchers can enhance target binding affinity, improve selectivity over related proteins to minimize off-target effects, and optimize pharmacokinetic profiles.

For example, modifications could include:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups to alter the electronic properties and steric profile, potentially enhancing interactions with target proteins.

Modification of the 2-amino Group: Acylation, alkylation, or conversion to other nitrogen-containing functional groups to explore different hydrogen bonding patterns and improve cellular penetration.

Functionalization of the Methyl Groups: Oxidation or substitution of the methyl groups at the 5 and 7 positions to create new points for covalent attachment or to fine-tune solubility and lipophilicity.

Table 1: Hypothetical Design Strategies for Novel Derivatives

| Modification Site | Proposed Substituent | Anticipated Improvement | Rationale |

|---|---|---|---|

| Phenyl Ring (Position 4') | -CF3, -Cl, -F | Enhanced Potency, Metabolic Stability | Halogen atoms can increase binding affinity and block metabolic degradation pathways. orientjchem.orgacs.org |

| 2-amino Group | -NHC(O)CH3 (Acetamide) | Modulated Bioavailability, Altered H-bonding | Changes polarity and hydrogen bond donor/acceptor capacity. |

| Quinoline Ring (Position 4) | Small Heterocycles (e.g., Pyrazole) | Novel Target Interactions, Increased Potency | Introduction of additional pharmacophoric features can lead to new binding modes. researchgate.net |

| Quinoline Ring (Position 6) | -F (Fluorine) | Enhanced Antibacterial Activity | Specific substitutions, like a fluorine atom at position 6, have been shown to significantly boost antibacterial effects in quinolines. orientjchem.org |

Integration of Artificial Intelligence and Machine Learning in this compound Research for Hit-to-Lead Optimization

Table 2: Applications of AI/ML in the this compound Drug Discovery Pipeline

| Discovery Stage | AI/ML Application | Objective | Potential Impact |

|---|---|---|---|

| Virtual Screening | Predictive Modeling (e.g., Random Forest, SVMs) | Identify derivatives with high predicted binding affinity. nih.gov | Reduces the number of compounds for initial synthesis and testing. |

| Lead Optimization | Multi-parameter Optimization, Generative Models | Design novel structures with balanced potency, selectivity, and ADMET profiles. preprints.org | Accelerates the design-make-test-analyze cycle. |

| Synthesis Planning | Retrosynthesis Prediction | Assess synthetic accessibility and design efficient reaction pathways. oncodesign-services.comdrugtargetreview.com | De-risks development by focusing on manufacturable compounds. |

| Target Identification | Deep Learning, Pattern Recognition | Analyze complex biological data to identify novel protein targets for the scaffold. mdpi.comnih.gov | Expands the therapeutic potential beyond known mechanisms. |

Exploration of this compound in Areas Beyond Traditional Medicinal Chemistry, such as Catalysis or Material Science

While the primary focus for quinoline derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive for applications in other scientific fields. The this compound scaffold holds potential for exploration in catalysis and material science.

In material science, quinoline scaffolds are known to possess luminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and as molecular probes. nih.gov The specific substitution pattern of this compound could be fine-tuned to control its photophysical properties, such as absorption and emission wavelengths. Research in this area could lead to the development of novel fluorescent markers for bio-imaging or new materials for electronic devices. For example, an efficient indium trichloride-catalyzed reaction has been used to synthesize new quinoline derivatives that exhibit significant fluorescence, emitting blue or green light. nih.gov

In the field of catalysis, the nitrogen atoms within the quinoline ring and the exocyclic amino group can act as ligands, coordinating with transition metals to form catalytically active complexes. These complexes could be explored for their efficacy in promoting various organic reactions, such as cross-coupling reactions or asymmetric synthesis. The rigid structure of the quinoline backbone can provide a well-defined coordination environment, which is often desirable for achieving high selectivity in catalytic processes.

Unexplored Therapeutic Applications and Identification of Novel Mechanistic Pathways

The quinoline framework is associated with a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antiviral effects. orientjchem.org This versatility suggests that the this compound scaffold may have therapeutic potential against a wide range of diseases, many of which remain unexplored.

Recent research has highlighted the activity of novel quinoline analogues against targets beyond traditional cytotoxic pathways. For instance, certain quinoline derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response, suggesting applications in treating inflammatory diseases like colitis. nih.gov Others have been developed as selective inhibitors of phosphodiesterase 5 (PDE5), showing potential for treating neurodegenerative disorders such as Alzheimer's disease. nih.gov Furthermore, the quinoline scaffold is prominent in the development of kinase inhibitors, which are crucial in oncology for disrupting cancer signaling pathways. nih.gov

Future research should involve screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. Investigating its effect on pathways related to inflammation, neurodegeneration, and specific kinase families could reveal new mechanisms of action and open up new avenues for drug development.

Table 3: Potential Unexplored Targets for the this compound Scaffold

| Therapeutic Area | Potential Target Class | Example Target | Rationale based on Quinoline Core |

|---|---|---|---|

| Inflammatory Diseases | Inflammasomes | NLRP3 | Novel quinoline analogues have shown potent inhibitory activity against the NLRP3/IL-1β pathway. nih.gov |

| Oncology | Kinases | VEGFR, RET | The quinoline scaffold is found in several FDA-approved kinase inhibitors used in cancer therapy. acs.orgnih.gov |

| Neurodegenerative Disorders | Phosphodiesterases | PDE5 | Quinoline-based PDE5 inhibitors have been shown to rescue memory defects in preclinical models of Alzheimer's disease. nih.gov |

| Cancer | G-Quadruplexes | Telomeric G4 | Certain phenylquinoline derivatives have been evaluated as anticancer agents that target G-quadruplex DNA structures. nih.gov |

Challenges and Opportunities in Advancing this compound as a Lead Compound for Preclinical Development

Advancing any new chemical entity from a promising scaffold to a preclinical candidate is fraught with challenges. For the this compound class, potential hurdles may include achieving a desirable pharmacokinetic profile, as quinoline-based compounds can sometimes suffer from poor bioavailability. researchgate.net Other challenges include ensuring target selectivity to minimize off-target effects and overcoming potential drug resistance mechanisms that can develop in therapeutic areas like oncology. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.